

Nitidine Chloride: A Comparative Guide to its Pro-Apoptotic Effects

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Compound of Interest

Compound Name: NC9

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Nitidine Chloride (NC), a natural bioactive alkaloid, has demonstrated significant anti-cancer properties by inducing programmed cell death, or apoptosis, in a variety of cancer cell lines. This guide provides a comprehensive comparison of the downstream effects of Nitidine Chloride on apoptosis pathways, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Efficacy of Apoptosis Induction

Nitidine Chloride induces apoptosis across multiple cancer types by modulating key signaling pathways. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency, which can be compared with other apoptosis-inducing agents.

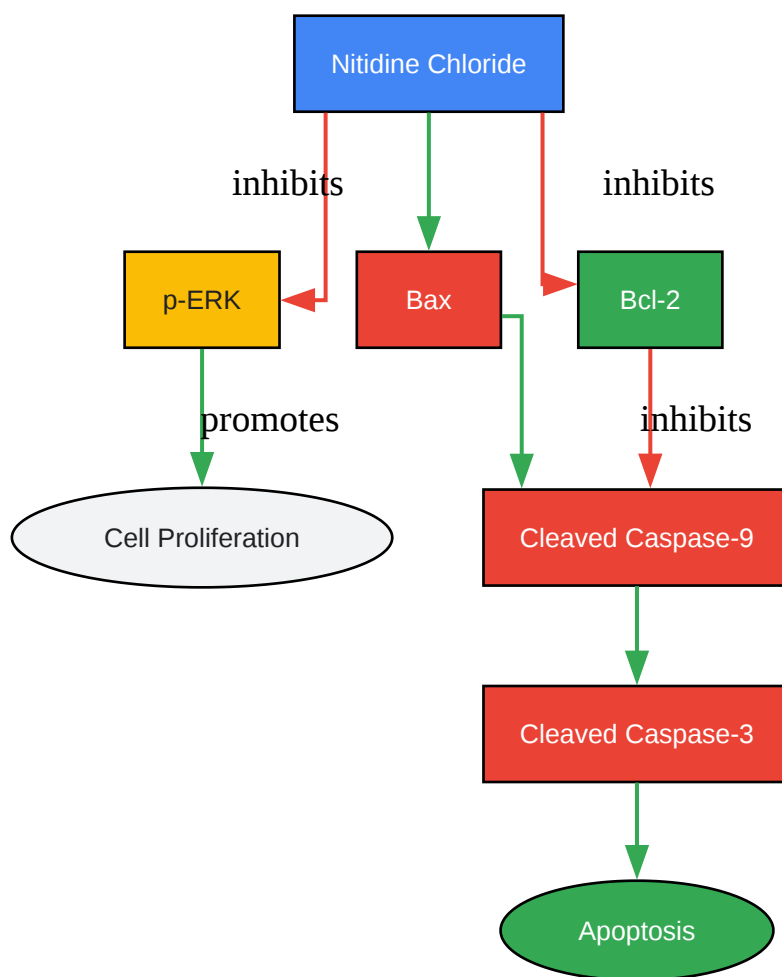
Compound	Cell Line	IC50	Key Apoptotic Events	Signaling Pathway
Nitidine Chloride	HCT116 (Colorectal)	~10-20 μ M[1]	↑ Bax, ↑ p53, ↑ Cleaved Caspase-3/9, ↓ Bcl-2	↓ ERK Phosphorylation
HSC3/HSC4 (Oral)	~5-10 μ M[2]	↑ Cleaved PARP, ↑ Cleaved Caspase-3	↓ STAT3 Phosphorylation	
A2780/SKOV3 (Ovarian)	~2-4 μ M[3]	Induces autophagy and apoptosis	↓ Akt/mTOR	
SMMC-7721 (Hepatocellular)	Not specified	↑ p53, ↑ p21, ↑ Bax, ↓ Bcl-2, ↑ Caspase-3 activation	Not specified	
HaCaT (Keratinocytes)	Not specified	↓ Bcl-2, ↑ Bax, ↑ Cleaved Caspase-9/3	↑ JNK pathway	
786-O/A498 (Renal)	Not specified	Growth inhibition and apoptosis	↓ ERK Signaling	
AML cells	Not specified	↓ Cyclin B1, ↓ CDK1, ↓ Bcl-2, ↑ p27, ↑ Bax, ↑ Cleaved Caspase-3	↓ Akt/ERK Phosphorylation	
H1688/A549 (Lung)	Not specified	Cleavage of GSDME and Caspase-3	↓ PI3K/Akt	
MCF-7/MDA-MB- 231 (Breast)	Not specified	↑ Bax, ↑ Cleaved Caspase-9/3, ↓ Bcl-2	↓ PI3K/Akt	

U87/LN18 (Glioblastoma)	Not specified	↑ Cleaved Caspase-3, ↑ Cleaved PARP, ↑ Bax, ↓ Bcl-2	↓ JAK2/STAT3	
HEp-2/KB (Cervical)	~5-10 μM	↑ p53/Bim signaling	↑ Chk2 activation	
Bufalin	THP-1 (Leukemia)	36.23 nM[4]	Programmed cell death	Distinct from NC
Jurkat (Leukemia)	26.71 nM[4]	Programmed cell death	Distinct from NC	
RPMI-8226 (Myeloma)	40.46 nM[4]	Programmed cell death	Distinct from NC	
Doxorubicin	MCF-7/MDA-MB- 231 (Breast)	Synergistic with NC	DNA damage- induced apoptosis	Not specified

Downstream Signaling Pathways of Nitidine Chloride

Nitidine Chloride exerts its pro-apoptotic effects by modulating several key signaling pathways. The primary mechanisms involve the inhibition of survival signals and the activation of intrinsic and extrinsic apoptosis pathways.

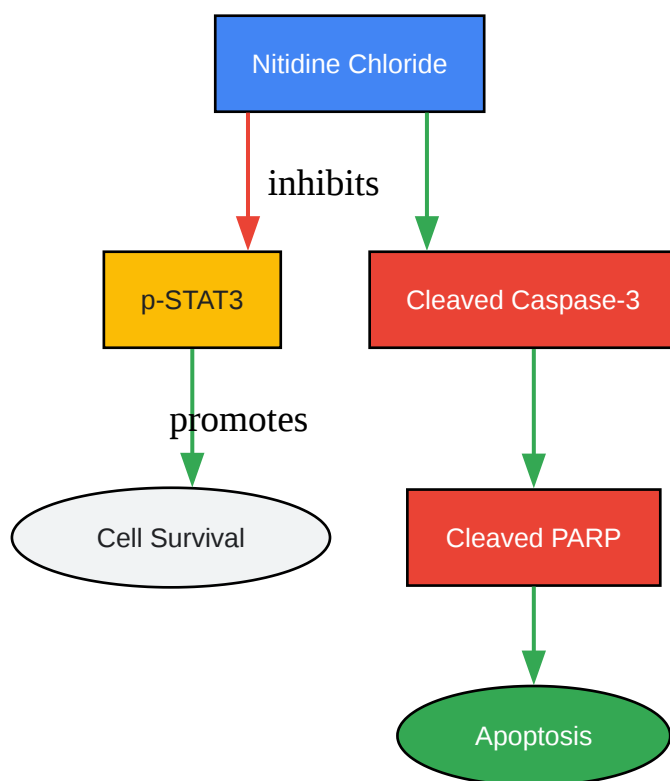
Nitidine Chloride-Induced Apoptosis via ERK Pathway Inhibition



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Caption: NC inhibits ERK phosphorylation, leading to decreased proliferation and increased apoptosis.

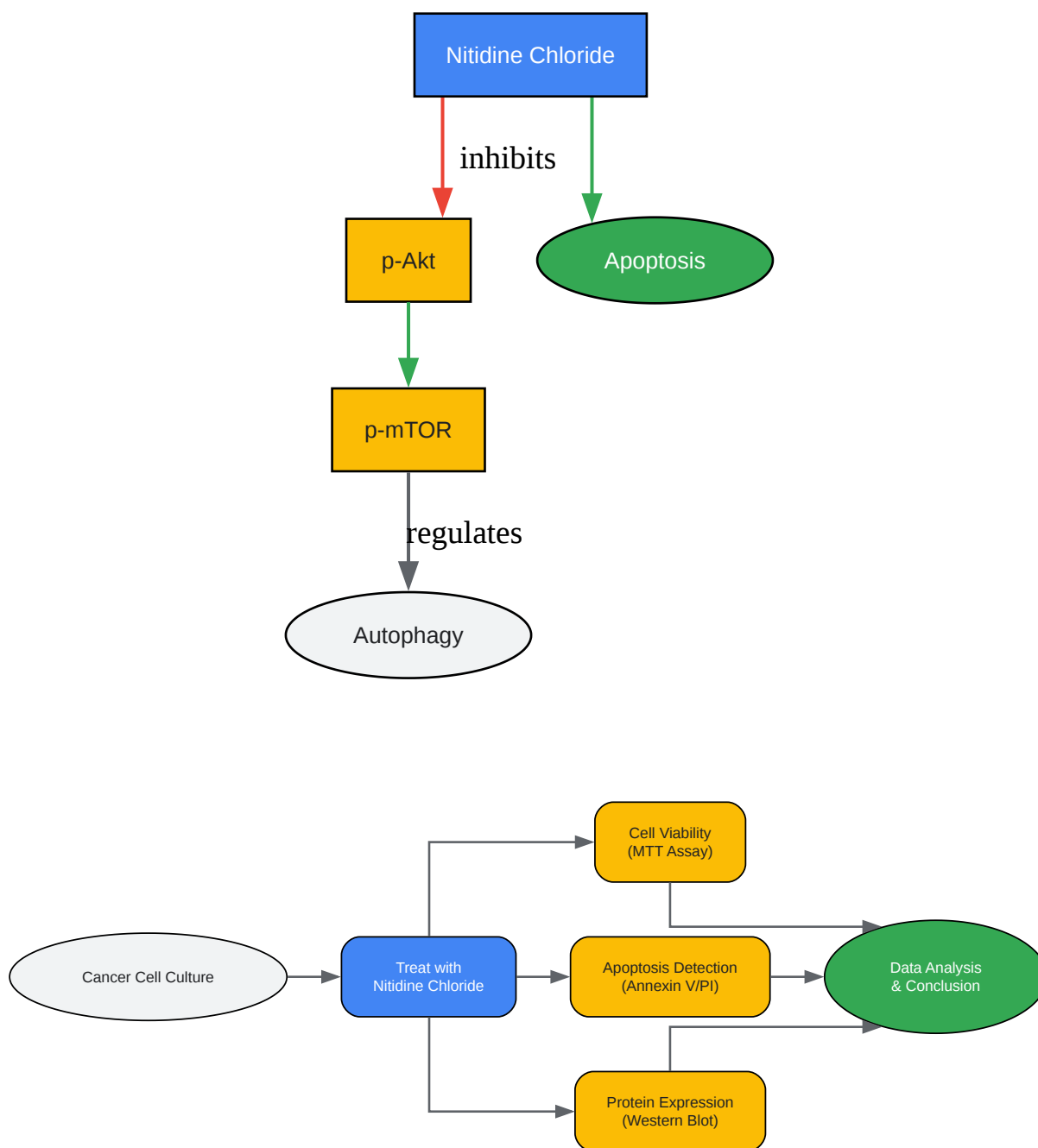
Nitidine Chloride-Induced Apoptosis via STAT3 Pathway Inhibition



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Caption: NC inhibits STAT3 phosphorylation, reducing cell survival and inducing apoptosis.

Nitidine Chloride-Induced Apoptosis via Akt/mTOR Pathway Inhibition



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